3-[(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)methyl]-1H-indole -

3-[(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)methyl]-1H-indole

Catalog Number: EVT-4548044
CAS Number:
Molecular Formula: C25H29F3N4
Molecular Weight: 442.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • N-alkylation: [] describes the use of N-alkylation to introduce a chiral piperidine substituent onto an indole scaffold.
  • Cyclocondensation: [] utilizes cyclocondensation reactions to create spiro thiazolidinone and spiroazetidinone derivatives from isatin and substituted isoxazoles.
  • Fischer indole synthesis: [] employs Fischer indole cyclization to construct the indole ring system from a diacyl benzene precursor.
Molecular Structure Analysis
  • Crystal structures: [, , , , , , , , , ] report the crystal structures of various compounds, revealing details about bond lengths, bond angles, and dihedral angles within the molecules.
  • Conformations: [] discusses the chair conformation of the piperazine ring and its influence on the overall shape of the molecule.
Mechanism of Action
  • 5-HT6 receptor antagonism: [] explains that SUVN-502 exerts its therapeutic effect by blocking the activity of the 5-HT6 receptor, a target implicated in cognitive function.
  • CCR5 antagonism: [, ] describe how piperazine-based CCR5 antagonists prevent HIV-1 entry into cells by binding to the CCR5 co-receptor, thus blocking the interaction between the virus and its cellular target.
  • Autophagy induction and mTOR/p70S6K pathway inhibition: [] details the mechanism by which FMPPP, a compound with trifluoromethylphenyl and pyrazolone moieties, triggers autophagy and inhibits the mTOR/p70S6K pathway to achieve its anti-proliferative effects on prostate cancer cells.
Applications
  • Treatment of Alzheimer's disease: [] suggests that 5-HT6 receptor antagonists like SUVN-502 hold promise for improving cognitive function in Alzheimer's disease.
  • HIV-1 therapy: [, ] demonstrate the potential of piperazine-based CCR5 antagonists as HIV-1 inhibitors, offering a new approach to target viral entry and replication.
  • Anti-cancer agents: [] explores the use of FMPPP, a trifluoromethylphenyl and pyrazolone-containing compound, as a potential anti-proliferative agent for prostate cancer treatment.

Compound Description: SUVN-502 is a potent, selective, and orally active serotonin 6 (5-HT6) receptor antagonist. [] It exhibits high affinity for human 5-HT6R (Ki = 2.04 nM) and demonstrates selectivity over a broad range of targets, including receptors, enzymes, and ion channels. [] SUVN-502 shows promising preclinical efficacy in models of cognitive disorders and has completed Phase-1 safety and pharmacokinetic evaluations. []

Relevance: SUVN-502 shares a core structure with 3-[(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)methyl]-1H-indole. Both compounds contain a central indole ring system substituted at the 3-position with a piperazine-containing side chain. This structural similarity suggests potential overlapping biological activities and highlights SUVN-502's relevance in understanding the structure-activity relationships of the main compound. https://www.semanticscholar.org/paper/52f0beecdda276e3715a9be8b19af999f8ad0cc3 []

6-Methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3- c]pyridin-4(5H)-one (FMPPP)

Compound Description: FMPPP demonstrates anti-proliferative effects against prostate cancer cells by inducing autophagy and inhibiting the mTOR/p70S6K pathway. [] It exhibits potent cytotoxicity in DU145 and PC-3 cell lines, causing cell cycle arrest and increased expression of autophagy markers. [] FMPPP's activity is linked to the activation of ERK1/2 phosphorylation and suppression of mTOR signaling. []

Relevance: While structurally distinct from 3-[(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)methyl]-1H-indole, FMPPP shares a critical feature - the presence of a 3-(trifluoromethyl)phenyl substituent. This shared motif might contribute to similar pharmacological profiles and warrants further investigation into the potential common targets or mechanisms of action between FMPPP and the main compound. https://www.semanticscholar.org/paper/82507d00123aa3ccbaa7aff265b4114915cfe26b []

3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72)

Compound Description: AKE-72 is a potent pan-BCR-ABL inhibitor targeting both wild-type BCR-ABL and the imatinib-resistant T315I mutant. [] It exhibits remarkable anti-leukemic activity, effectively inhibiting the proliferation of various BCR-ABL expressing cell lines. [] The design of AKE-72 incorporates a (4-ethylpiperazin-1-yl)methyl group aimed at improving activity against BCR-ABLT315I. []

Relevance: Both AKE-72 and 3-[(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)methyl]-1H-indole belong to the class of compounds containing a piperazine ring linked to a 3-(trifluoromethyl)phenyl moiety. This common structural feature suggests potential similarities in their binding affinities and pharmacological properties, making AKE-72 a relevant compound for comparative analysis with the main compound. https://www.semanticscholar.org/paper/90c9b278a823a115f5cbfd54b5b1bcf7aee104a2 []

4-Ethoxy-2-[2-hydroxy-3-(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine (III)

Compound Description: Compound III is a novel 3,4-pyridinedicarboximide derivative with demonstrated analgesic activity. [] It exhibits susceptibility to degradation under acidic and basic conditions, with its decomposition products identified through HPLC and TLC analysis. [] Kinetic investigations reveal the instability of the imide group in compound III. [, ]

Relevance: Compound III shares a structural resemblance to 3-[(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)methyl]-1H-indole due to the presence of a 4-phenyl-1-piperazinyl substituent in both molecules. This common structural element provides a basis for comparing their physicochemical properties, potential metabolic pathways, and pharmacological profiles. Understanding the degradation mechanisms of compound III might offer insights into the stability and potential metabolic liabilities of the main compound. https://www.semanticscholar.org/paper/b730c28cc88d10d52ac3ad124f3a491b03cc7976 [], https://www.semanticscholar.org/paper/248e26b80192d39359dd8dc8855b6583c4f771ad []

4-Methoxy-2-[3-(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine (II)

Compound Description: This compound, structurally similar to Compound III, is also a 3,4-pyridinedicarboximide derivative. Research on Compound II focuses on its degradation kinetics under varying pH and temperature conditions. [, ] Findings reveal that its decomposition involves specific acid- and base-catalyzed reactions, along with spontaneous water-catalyzed degradation. [, ]

Relevance: Compound II exhibits a close structural relationship with 3-[(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)methyl]-1H-indole due to the shared presence of a 4-phenyl-1-piperazinyl group. This similarity highlights its relevance in comparative studies focusing on chemical stability and potential metabolic pathways. The detailed investigation into the degradation kinetics of compound II under various conditions might offer valuable insights into the stability profile of the main compound. https://www.semanticscholar.org/paper/2ce775285f1ca5c85f500690eb0874252195e9cc [], https://www.semanticscholar.org/paper/06965d5babd24329eef4abc3e7b551ba9d9a5cc6 []

4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-N-[5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]benzamide (Nilotinib)

Compound Description: Nilotinib is a tyrosine kinase inhibitor used for treating chronic myeloid leukemia. [, ] Pharmaceutical compositions aim to enhance its solubility and bioavailability to improve its therapeutic profile. [, ]

Relevance: Although structurally distinct from 3-[(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)methyl]-1H-indole, Nilotinib incorporates a 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl moiety within its structure. This shared substructure suggests potential commonalities in their physicochemical properties and warrants investigation into potential overlapping targets or off-target effects. Understanding the strategies employed to enhance Nilotinib's solubility and bioavailability could offer valuable insights for optimizing the pharmacokinetic properties of the main compound. https://www.semanticscholar.org/paper/74c563c6d1b1644862d84114a513f286100f0687 [], https://www.semanticscholar.org/paper/cf67a4d81cf993c5ee4267c10810e0858953d11c []

1-[2-[4-(1H-Indol-3-yl)-1-piperidinyl]ethyl]-2-imidazolidinones and their Urea Derivatives

Compound Description: This series of compounds, including 1-[2-[4-[6-chloro-1-(4-fluorophenyl)-1H-indol-3-yl]-1-piperidinyl]ethyl]-3-(2-propyl)-2-imidazolidinone (Lu 26-042), exhibits high potency and selectivity for serotonin 5-HT2 receptors. [] These compounds demonstrate potent inhibition of the quipazine-induced head twitch syndrome in rats and exhibit long durations of action. []

Relevance: These compounds share a core indole-piperidine structure with 3-[(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)methyl]-1H-indole. The presence of various substituents on the indole and piperidine rings in this series provides a basis for exploring structure-activity relationships related to 5-HT2 receptor affinity and selectivity. Understanding the pharmacological profile of these related compounds could offer valuable insights into potential biological activities and therapeutic applications of the main compound. https://www.semanticscholar.org/paper/f76fbb7f71c908fa6f67f22cc7f513a84040b94f []

3-(3,5-bis(trifluoromethyl)phenyl)-5-methyl-1-((1-methyl-1H-pyrrol-2-yl)methyl)-2-thioxoimidazolidin-4-one (3FL-M)

Compound Description: 3FL-M displays hepatoprotective effects against diethylnitrosamine (DEN)-induced liver injury in rats. [] Treatment with 3FL-M normalizes liver enzyme levels, reduces pro-inflammatory cytokine expression, and prevents histological damage to the liver. [] Molecular docking studies suggest a potential mechanism involving the inhibition of TNF-α and IL-6. []

Relevance: While structurally distinct from 3-[(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)methyl]-1H-indole, 3FL-M is noteworthy because it also incorporates a bis(trifluoromethyl)phenyl group. This structural similarity, albeit in a different chemical context, raises the possibility of shared physicochemical properties or potential off-target interactions. Investigating the pharmacological profile and safety of 3FL-M could provide insights relevant to the main compound. https://www.semanticscholar.org/paper/84f10bdc3bf98138f6a6d47506346a735e501dc7 []

1-[(2,4-Dimethyl-3-pyridinyl)carbonyl]-4-methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]piperidine N1-Oxide (Sch-350634)

Compound Description: Sch-350634 is a potent and orally bioavailable CCR5 antagonist developed as an HIV-1 inhibitor. [] It emerged from structure-activity relationship studies aimed at improving selectivity for CCR5 over muscarinic receptors. [] Sch-350634 demonstrates excellent oral bioavailability in preclinical species and effectively inhibits HIV-1 entry and replication. []

Relevance: Similar to 3-[(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)methyl]-1H-indole, Sch-350634 features a piperazine ring directly linked to a 4-(trifluoromethyl)phenyl group. This structural similarity highlights Sch-350634's relevance for comparative analysis, particularly regarding binding affinity, selectivity for CCR5, and potential off-target effects. https://www.semanticscholar.org/paper/66f2a58db21b61156ab056d7e68242444e069679 []

1-[(4,6-Dimethyl-5-pyrimidinyl)carbonyl]-4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]-4-methylpiperidine (Sch-417690/Sch-D)

Compound Description: Sch-417690/Sch-D represents another potent, selective, and orally bioavailable CCR5 antagonist developed as an HIV-1 entry inhibitor. [] Structural modifications, including the introduction of a methoxymethyl group, led to improved receptor selectivity and pharmacokinetic properties compared to earlier analogs. [] Sch-417690/Sch-D exhibits favorable oral bioavailability and is currently undergoing clinical trials. []

Relevance: Both Sch-417690/Sch-D and 3-[(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)methyl]-1H-indole belong to the class of compounds containing a piperazine ring connected to a 4-(trifluoromethyl)phenyl moiety. This shared structural motif suggests potential similarities in their binding affinities and pharmacological properties. The clinical development of Sch-417690/Sch-D highlights its importance for understanding the therapeutic potential and safety profile of compounds within this chemical space. https://www.semanticscholar.org/paper/e6dc8a34a28e1c4d1f48ee6bd6163b20930b4475 []

7-Methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414)

Compound Description: GSK2606414 acts as a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). [] It exhibits oral bioavailability and effectively inhibits PERK activation in cells, leading to the suppression of tumor growth in xenograft models. [] GSK2606414 represents a promising lead compound for developing novel cancer therapies. []

Relevance: GSK2606414 shares a key structural element with 3-[(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)methyl]-1H-indole—the presence of a [3-(trifluoromethyl)phenyl]acetyl group. While the overall structures differ, this shared moiety might contribute to similar physicochemical properties or unexpected off-target interactions. Furthermore, the pharmacological profile and target specificity of GSK2606414 could provide valuable insights for exploring potential therapeutic applications of the main compound. https://www.semanticscholar.org/paper/6ca83a338b34b86381b1ccbc0710809b5120fdd3 []

Compound Description: These compounds exhibit central nervous system-stimulating and antidepressant-like activities. [] They reduce sleeping time in halothane-anesthetized mice and improve recovery from coma induced by cerebral concussion. [] Their mechanism of action is linked to agonism at sigma receptors. []

Relevance: These compounds, although structurally distinct from 3-[(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)methyl]-1H-indole, incorporate a 4-(3-chlorophenyl)-1-piperazinyl moiety. This shared substructure suggests a potential for overlapping pharmacological activities and warrants investigation into potential common targets or off-target effects. Understanding the structure-activity relationships and the role of sigma receptor agonism in the biological activity of these compounds could provide insights relevant to the main compound. https://www.semanticscholar.org/paper/f5d69714434732d4105a20a7c20e833899481e72 []

Properties

Product Name

3-[(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)methyl]-1H-indole

IUPAC Name

3-[[3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]piperidin-1-yl]methyl]-1H-indole

Molecular Formula

C25H29F3N4

Molecular Weight

442.5 g/mol

InChI

InChI=1S/C25H29F3N4/c26-25(27,28)20-5-3-6-21(15-20)31-11-13-32(14-12-31)22-7-4-10-30(18-22)17-19-16-29-24-9-2-1-8-23(19)24/h1-3,5-6,8-9,15-16,22,29H,4,7,10-14,17-18H2

InChI Key

XANHXRFJLPMGSS-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)CC2=CNC3=CC=CC=C32)N4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F

Canonical SMILES

C1CC(CN(C1)CC2=CNC3=CC=CC=C32)N4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.